4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
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Overview
Description
4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine is a synthetic organic compound characterized by its unique structural features, including a difluoromethyl group, a dimethylpyrazolyl moiety, and an ethylsulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using reagents like difluoromethyl bromide under basic conditions.
Attachment of the Pyrazolyl Moiety: The 1,3-dimethyl-1H-pyrazol-4-yl group is typically introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Incorporation of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the difluoromethyl group can enhance the metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific biological targets.
Industry
In the agrochemical industry, this compound is studied for its potential as a pesticide or herbicide. Its structural features can be optimized to enhance its efficacy and selectivity against target pests or weeds.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazolyl and ethylsulfonyl groups contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The uniqueness of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability, while the ethylsulfonyl group can improve solubility and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4O2S/c1-4-21(19,20)12-15-9(5-10(16-12)11(13)14)8-6-18(3)17-7(8)2/h5-6,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIVTKFVQCYDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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